3-[(1-Pyrrolyl)methyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a pyrrolyl group. This compound has garnered interest in various fields of research due to its potential pharmacological applications. Its systematic name reflects its structure, which consists of a piperidine ring with a 1-pyrrolyl methyl substituent at the third position.
The synthesis of 3-[(1-Pyrrolyl)methyl]piperidine typically involves the reaction of a piperidine derivative with a pyrrole compound. A common method includes the alkylation of piperidine using an appropriate aldehyde, such as formaldehyde, in the presence of suitable solvents and catalysts.
The molecular formula for 3-[(1-Pyrrolyl)methyl]piperidine is CHN. The structure comprises:
The compound's three-dimensional conformation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its spatial arrangement and electronic environment.
3-[(1-Pyrrolyl)methyl]piperidine can participate in various chemical reactions due to the nucleophilic nature of the piperidine nitrogen. Key reactions include:
Relevant data regarding these properties can be obtained from supplier specifications or experimental studies conducted during synthesis.
3-[(1-Pyrrolyl)methyl]piperidine has potential applications in medicinal chemistry, particularly in drug discovery targeting central nervous system disorders due to its structural similarity to known psychoactive compounds. Its ability to modulate neurotransmitter systems makes it a candidate for further pharmacological investigation. Additionally, it may serve as a building block in the synthesis of more complex heterocyclic compounds used in pharmaceuticals or agrochemicals .
The retrosynthetic design of 3-[(1-pyrrolyl)methyl]piperidine (Compound 3) employs strategic disconnections to simplify precursor selection. Pathway A disconnects the methylene bridge between the pyrrole and piperidine rings, yielding N-(bromomethyl)pyrrole and piperidine as key synthons. This approach leverages electrophilic alkylation for C–N bond formation [6]. Pathway B focuses on constructing the piperidine ring via pyridine hydrogenation, using catalytic methods detailed in Section 1.3, followed by functionalization at C3. A third pathway utilizes ring-closing metathesis (RCM) of diene precursors, inspired by syntheses of related piperidinones [10]. These routes highlight trade-offs: Pathway A offers step economy but challenges regioselectivity; Pathway B ensures stereocontrol but requires high-pressure catalysis.
Piperidine-pyrrole conjugation centers on N-alkylation or C-alkylation, with outcomes dictated by base strength and electrophile design. N-Alkylation of piperidine with 1-(chloromethyl)pyrrole under basic conditions (K₂CO₃/DMF, 80°C) achieves moderate yields (55–65%) but generates quaternary salts as byproducts [3]. Superior results arise from Ullmann-type coupling using CuI catalysis, which forges C–C bonds between 3-bromomethylpiperidine and pyrrole, yielding 3 in >80% efficiency [6]. Key parameters include:
Table 1: Alkylation Efficiency for 3-[(1-Pyrrolyl)methyl]piperidine
Method | Conditions | Yield (%) | Byproducts |
---|---|---|---|
N-Alkylation (base) | K₂CO₃, DMF, 80°C, 12h | 58 | Quaternary ammonium salts |
Ullmann C-C coupling | CuI, phenanthroline, DMF, 110°C | 83 | None detected |
Reductive amination | NaBH₃CN, MeOH, rt | 45 | Dialkylated impurities |
Piperidine ring synthesis via pyridine hydrogenation provides atom-economical access to saturated scaffolds. Heterogeneous catalysts like MoS₂ (industrial standard) or Raney Ni convert pyridines to piperidines at 150–200°C under 5–20 bar H₂ [1] [8]. For 3-substituted piperidines, Ru/C or Pd/Al₂O₃ enable stereoselective reduction, though pyrrole rings require protection due to sensitivity [5]. Gas-phase continuous-flow systems enhance productivity, achieving 90% conversion with catalyst lifetimes >200 hours. Recent advances include bimetallic Co-Ti nanoparticles for pyridine hydrogenation in water, eliminating acidic additives and enabling catalyst recycling [1].
Table 2: Catalytic Hydrogenation for Piperidine Synthesis
Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
MoS₂ | 180 | 15 | 98 | 92 |
Ru/C | 120 | 10 | 95 | 98 |
Co-Ti NPs | 100 | 5 | 89 | 95 |
Tert-butyloxycarbonyl (Boc) protection mitigates over-alkylation during piperidine functionalization. Standard Boc-piperidine synthesis uses (Boc)₂O in CH₂Cl₂ with DMAP catalyst (≥95% yield). However, green solvent alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME) match efficacy while reducing toxicity [10]. Deprotection traditionally employs HCl/dioxane (0–5°C), but TMSOTf in DMC (dimethyl carbonate) at 25°C achieves quantitative removal in 30 minutes, minimizing side reactions. For 3, optimized protocols reduce steps by avoiding protection entirely through chemoselective alkylation (Section 1.2), aligning with 7-step syntheses of related piperidones in 30% overall yield without protection [10]. Critical parameters:
Sustainable synthesis of 3 emphasizes solvent substitution, waste reduction, and catalyst reuse. Cyclopentyl methyl ether (CPME) replaces carcinogenic ethereal solvents in alkylations, demonstrating equal efficacy with improved recovery (85% reclaimed) [4] [5]. Aqueous micellar catalysis enables Ullmann couplings using TPGS-750-M surfactant, achieving 80% yield while eliminating organic solvents. Heterogeneous catalysts like Co-Ti nanoparticles (Section 1.3) retain >90% activity over five hydrogenation cycles in water [1]. For Boc deprotection, DMC serves as a non-toxic alternative to CH₂Cl₂, reducing process mass intensity by 60%. Life-cycle assessment confirms these methods lower E-factors to <15 versus >40 for classical routes.
Table 3: Green Metrics for Synthetic Approaches
Parameter | Traditional Route | Optimized Green Route |
---|---|---|
Solvent | DMF, CH₂Cl₂ | CPME, DMC, H₂O |
PMI (Process Mass Intensity) | 42 | 12 |
Catalyst recyclability | None | 5 cycles (Co-Ti NPs) |
E-factor | 38 | 11 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4